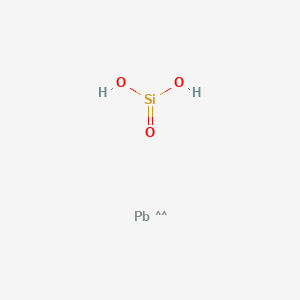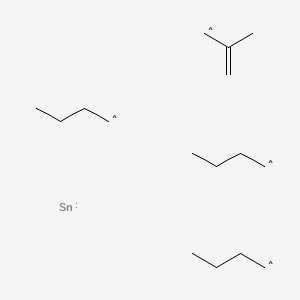
2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETC-159 is a potent, orally available inhibitor of the enzyme porcupine, which is involved in the post-translational modification of Wnt proteins. Wnt proteins play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and migration. Aberrations in Wnt signaling are implicated in various cancers, making ETC-159 a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: ETC-159 is synthesized through a series of chemical reactions involving the coupling of specific organic molecules. The preparation method involves treating HEK293 cells stably transfected with STF reporter and pPGK-WNT3A plasmid (STF3A cells) with varying concentrations of compounds. For Wnt secretion, STF3A cells are treated with ETC-159 diluted in 1% fetal bovine serum-containing media .
Industrial Production Methods: The industrial production of ETC-159 involves formulating the compound in 50% polyethylene glycol 400 (vol/vol) in water. The compound exhibits good oral pharmacokinetics in mice, allowing preclinical evaluation via oral administration .
Chemical Reactions Analysis
Types of Reactions: ETC-159 primarily undergoes inhibition reactions where it blocks the secretion and activity of all Wnt proteins. This inhibition is crucial for its role in cancer therapy, as it suppresses cancer proliferation in several cell lines .
Common Reagents and Conditions: The common reagents used in the preparation of ETC-159 include dimethyl sulfoxide (DMSO) and fetal bovine serum. The compound is incubated for 24 hours at a concentration of 100 nanomolar .
Major Products Formed: The major product formed from the reaction involving ETC-159 is the inhibition of Wnt protein secretion, leading to the suppression of cancer cell proliferation .
Scientific Research Applications
ETC-159 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, ETC-159 has shown promising results in treating high-grade osteosarcomas by inducing tumor necrosis and reducing vascularity . It also exhibits synergism with phosphoinositide 3-kinase inhibitors in three-dimensional cell culture, highlighting its potential in combination therapies .
Mechanism of Action
ETC-159 exerts its effects by inhibiting the enzyme porcupine, which is essential for the post-translational modification and secretion of Wnt proteins. By blocking this enzyme, ETC-159 prevents the activation of the Wnt signaling pathway, leading to the suppression of cancer cell proliferation. The molecular targets involved include β-catenin and lymphoid enhancer-binding factor 1 (LEF1), which are downstream targets of the Wnt pathway .
Comparison with Similar Compounds
ETC-159 is unique in its ability to inhibit the enzyme porcupine, making it a potent inhibitor of the Wnt signaling pathway. Similar compounds include other porcupine inhibitors such as LGK974 and WNT974. ETC-159 stands out due to its oral availability and robust activity in multiple cancer models driven by high Wnt signaling .
Properties
Molecular Formula |
C19H19N7O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide |
InChI |
InChI=1S/C19H19N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11,16-17H,10H2,1-2H3,(H,21,23,27) |
InChI Key |
JOOKVOBZUCDIRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide](/img/structure/B12353876.png)
![[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyl-oxan-4-yl]-dimethyl-oxid](/img/structure/B12353878.png)

![cobalt(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12353890.png)



![(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B12353943.png)



